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Compound of Interest

Compound Name: Dihydrolinalool

Cat. No.: B102403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihydrolinalool (3,7-dimethyloct-6-en-3-ol) is a tertiary terpene alcohol valued in the food

industry for its pleasant, floral, and slightly citrusy aroma and flavor profile.[1] It is utilized as a

flavoring agent in a variety of food and beverage products, contributing to a more natural and

fresh taste.[2] Its stability and solubility enhance its applicability in diverse food matrices. This

document provides detailed application notes and experimental protocols for the effective use

and evaluation of dihydrolinalool in food science research and product development.
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Property Value

Chemical Formula C₁₀H₂₀O

Molar Mass 156.27 g/mol

Appearance Clear, nearly colorless liquid

Odor Profile
Floral, woody, citrus, with notes of blueberry and

green

Taste Profile
Floral, tropical, bois de rose, blueberry, berry,

fruity, herbal, woody[1]

Boiling Point 191.00 to 193.00 °C

Flash Point 81.11 °C

Solubility Soluble in alcohol; slightly soluble in water

Regulatory Status
While specific FEMA GRAS (Generally Recognized as Safe) documentation for

dihydrolinalool (CAS No. 18479-51-1) is not readily available in the public domain, related

terpene alcohols like tetrahydrolinalool have been assigned FEMA numbers and are approved

for use as flavoring agents. It is recommended to consult the latest regulatory guidelines for

specific applications.

Applications in Food and Beverages
Dihydrolinalool is incorporated into various food and beverage products to enhance their

flavor profiles. The following table summarizes typical and maximum usage levels in different

food categories.
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Food Category
Typical Usage Level
(mg/kg)

Maximum Usage Level
(mg/kg)

Non-alcoholic Beverages 5.0 25.0

Alcoholic Beverages 10.0 50.0

Edible Ices 10.0 50.0

Candies 10.0 50.0

Bakery 10.0 50.0

Puddings 7.0 35.0

Processed Fruits 7.0 35.0

Meat Products 2.0 10.0

Condiments & Sauces 5.0 25.0

Fats & Oils 5.0 25.0

Experimental Protocols
Protocol 1: Quantification of Dihydrolinalool in a
Beverage Matrix using Gas Chromatography-Mass
Spectrometry (GC-MS)
This protocol outlines a method for the extraction and quantification of dihydrolinalool from a

clear beverage matrix, such as a carbonated soft drink.

1. Materials and Equipment:

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

SPME (Solid Phase Microextraction) device with a suitable fiber (e.g., PDMS/DVB)

Headspace vials (20 mL) with magnetic crimp caps

Analytical balance
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Micropipettes

Dihydrolinalool standard (≥98% purity)

Internal standard (e.g., 1-octanol)

Sodium chloride (NaCl), analytical grade

Deionized water

2. Sample Preparation and Extraction:

Prepare a stock solution of dihydrolinalool (1000 mg/L) in ethanol.

Create a series of calibration standards by spiking a model beverage solution (e.g., sugar

water with citric acid) with the dihydrolinalool stock solution to achieve concentrations

ranging from 0.1 to 50 mg/L.

Add a fixed concentration of the internal standard to each calibration standard and sample.

Transfer 10 mL of the beverage sample or calibration standard into a 20 mL headspace vial.

Add 2 g of NaCl to the vial to increase the ionic strength and promote the release of volatile

compounds.

Immediately seal the vial with a magnetic crimp cap.

Equilibrate the vial in a heating block at 60°C for 15 minutes.

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis:

Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).
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Oven Program: Start at 50°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C

at 20°C/min (hold for 5 min).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 300.

Quantification: Identify dihydrolinalool based on its retention time and mass spectrum.

Quantify using the peak area ratio of dihydrolinalool to the internal standard against the

calibration curve.

Experimental Workflow for GC-MS Quantification

Sample Preparation SPME Extraction GC-MS Analysis

Beverage Sample Spike with Internal Standard Transfer to Headspace Vial Add NaCl Seal Vial Equilibrate at 60°C Expose SPME Fiber Desorb in GC Inlet Chromatographic Separation Mass Spectrometric Detection Quantification

Click to download full resolution via product page

Caption: Workflow for quantifying dihydrolinalool in beverages.

Protocol 2: Sensory Evaluation of Dihydrolinalool in a
Beverage - Triangle Test
This protocol determines if a sensory difference exists between a control beverage and a

beverage containing dihydrolinalool.

1. Materials:

Dihydrolinalool

Control beverage (without dihydrolinalool)

Identical, opaque tasting cups labeled with random 3-digit codes
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Water for rinsing

Unsalted crackers for palate cleansing

Panel of at least 25-30 trained sensory panelists

2. Sample Preparation:

Prepare two batches of the beverage: one control (A) and one with a specific concentration

of dihydrolinalool (B). The concentration of dihydrolinalool should be based on the

intended application level.

For each panelist, present three samples in a randomized order. Two samples will be from

one batch (e.g., A, A) and one from the other (e.g., B). The possible combinations are AAB,

ABA, BAA, BBA, BAB, ABB.

3. Sensory Evaluation Procedure:

Provide panelists with the three coded samples.

Instruct panelists to taste each sample from left to right.

Ask panelists to identify the sample that is different from the other two.

Panelists must make a choice, even if they are not certain.

Provide water and unsalted crackers for palate cleansing between sets of samples.

4. Data Analysis:

Count the number of correct identifications.

Use a statistical table for triangle tests (based on the binomial distribution) to determine if the

number of correct responses is statistically significant at a chosen confidence level (e.g., p <

0.05). A significant result indicates a perceivable difference.
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Preparation

Evaluation

Analysis

Prepare Control Beverage (A)

Code Samples (e.g., AAB, ABA, BAA)

Prepare Test Beverage (B) with Dihydrolinalool

Present 3 Coded Samples to Panelist

Panelist Tastes Samples

Panelist Identifies the 'Odd' Sample

Collect Responses

Statistical Analysis (Triangle Test Table)

Determine Significance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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